1-(4-Pyridyl)-4-pyridone
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Overview
Description
1-(4-Pyridyl)-4-pyridone is an organic compound that features a pyridine ring substituted at the 4-position with a pyridone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-pyridylboronic acid with a suitable pyridone precursor under Suzuki coupling conditions. This method typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pyridyl)-4-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridyl-pyridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridone compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridyl-pyridone derivatives.
Reduction: Reduced pyridone compounds.
Substitution: Substituted pyridyl-pyridone compounds.
Scientific Research Applications
1-(4-Pyridyl)-4-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-4-pyridone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
1-(4-Pyridyl)piperazine: This compound shares the pyridyl group but has a piperazine ring instead of a pyridone moiety.
4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used in coordination chemistry.
4-Aminopyridine: A pyridine derivative with an amino group at the 4-position, known for its biological activity.
Uniqueness: 1-(4-Pyridyl)-4-pyridone is unique due to its combination of a pyridyl and pyridone moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
1-pyridin-4-ylpyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONXCQPEJFHIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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